N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide;hydrochloride
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Overview
Description
N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxypropylamino group, and a phenoxyacetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxyacetamide core: This step involves the reaction of 4-hydroxybenzylamine with tert-butyl bromoacetate under basic conditions to form the phenoxyacetamide intermediate.
Introduction of the hydroxypropylamino group: The intermediate is then reacted with 2-chloropropanol in the presence of a base to introduce the hydroxypropylamino group.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropylamino group can yield ketones, while reduction can yield primary or secondary amines.
Scientific Research Applications
N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxyacetamide moiety can interact with enzymes and receptors, modulating their functions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- N-tert-Butylhydroxylamine hydrochloride
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropylamino group and the phenoxyacetamide moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-12(19)9-17-10-13-5-7-14(8-6-13)21-11-15(20)18-16(2,3)4;/h5-8,12,17,19H,9-11H2,1-4H3,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDALJXOIQLFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)OCC(=O)NC(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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